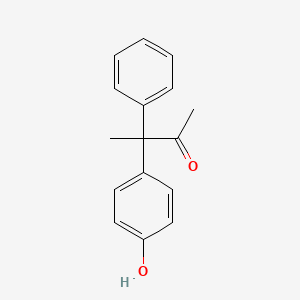
3-(4-Hydroxyphenyl)-3-phenylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyphenyl)-3-phenylbutan-2-one is an organic compound with a complex structure featuring both phenyl and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize 3-(4-Hydroxyphenyl)-3-phenylbutan-2-one involves an aldol condensation reaction between benzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol-water mixture at room temperature.
-
Claisen-Schmidt Condensation: : Another method involves the Claisen-Schmidt condensation of 4-hydroxybenzaldehyde with acetophenone. This reaction is catalyzed by a base like potassium hydroxide and is carried out in ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs the Claisen-Schmidt condensation due to its efficiency and high yield. The process is scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure maximum productivity and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 3-(4-Hydroxyphenyl)-3-phenylbutan-2-one can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Hydroxyphenyl)-3-phenylbutan-2-one is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It is often used in research to develop new pharmaceuticals targeting oxidative stress-related diseases.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives are investigated for their efficacy in treating conditions such as cancer and neurodegenerative diseases.
Industry
In the industrial sector, this compound is utilized in the synthesis of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile building block for creating high-performance materials.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-3-phenylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved include modulation of oxidative stress and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: Similar in structure but lacks the phenyl group on the butanone backbone.
4-Hydroxyacetophenone: Contains the hydroxyphenyl group but differs in the carbonyl position.
Benzophenone: Lacks the hydroxy group but shares the phenyl-butanone structure.
Uniqueness
3-(4-Hydroxyphenyl)-3-phenylbutan-2-one is unique due to the presence of both hydroxyphenyl and phenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-3-phenylbutan-2-one |
InChI |
InChI=1S/C16H16O2/c1-12(17)16(2,13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h3-11,18H,1-2H3 |
InChI Key |
HCRCOEHZLKXTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11872781.png)
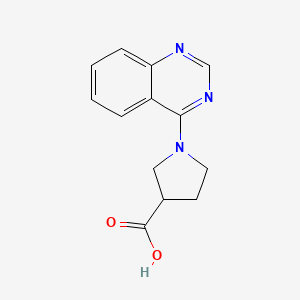
![1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872790.png)
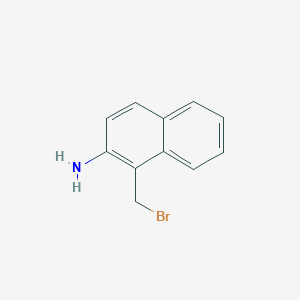

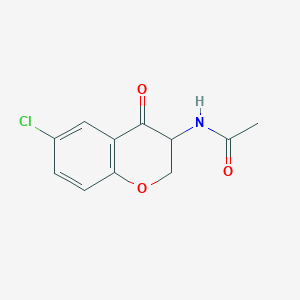
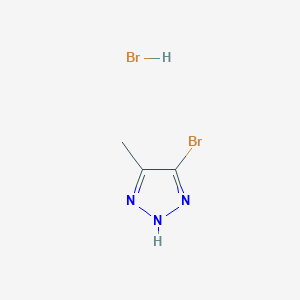

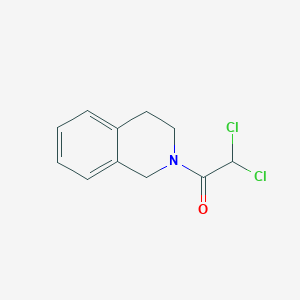
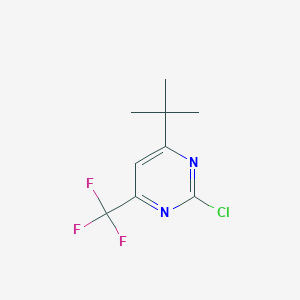

![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide](/img/structure/B11872836.png)
![6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11872845.png)
